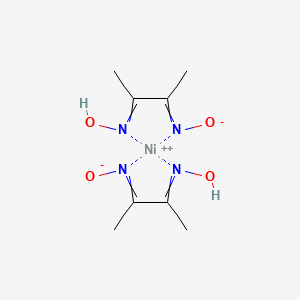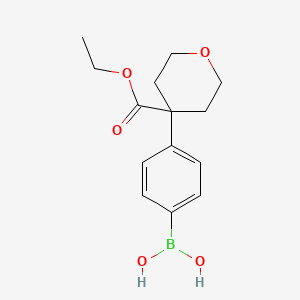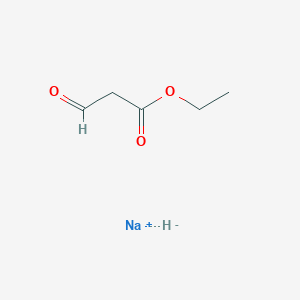
Ethyl 3-oxopropanoate sodium hydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-oxopropanoate sodium hydride is a compound that combines ethyl 3-oxopropanoate, an ester, with sodium hydride, a strong baseIt is commonly used as an intermediate in organic synthesis due to its reactivity and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-oxopropanoate can be synthesized through the esterification of 3-oxopropanoic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid . Sodium hydride is prepared by the direct reaction of sodium metal with hydrogen gas at elevated temperatures .
Industrial Production Methods
Industrial production of ethyl 3-oxopropanoate involves the continuous esterification process in a tubular reactor. Ethanol and 3-oxopropanoic acid are reacted in the presence of an acid catalyst, and the product is continuously removed to drive the reaction to completion . Sodium hydride is produced on an industrial scale by the reaction of sodium metal with hydrogen gas in a controlled environment .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxopropanoic acid.
Reduction: It can be reduced to form ethyl 3-hydroxypropanoate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products
Oxidation: 3-oxopropanoic acid.
Reduction: Ethyl 3-hydroxypropanoate.
Substitution: Various alkylated derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxopropanoate sodium hydride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the synthesis of biologically active molecules and intermediates for pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 3-oxopropanoate sodium hydride involves the deprotonation of ethyl 3-oxopropanoate by sodium hydride, forming a reactive enolate ion. This enolate ion can then participate in various nucleophilic addition and substitution reactions. Sodium hydride acts as a strong base, facilitating the formation of the enolate ion and driving the reaction forward .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: Similar in structure but has a different reactivity profile.
Methyl 3-oxopropanoate: Similar ester but with a methyl group instead of an ethyl group.
Sodium methoxide: Another strong base used in similar reactions.
Uniqueness
Ethyl 3-oxopropanoate sodium hydride is unique due to its combination of a reactive ester and a strong base. This combination allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Eigenschaften
Molekularformel |
C5H9NaO3 |
|---|---|
Molekulargewicht |
140.11 g/mol |
IUPAC-Name |
sodium;ethyl 3-oxopropanoate;hydride |
InChI |
InChI=1S/C5H8O3.Na.H/c1-2-8-5(7)3-4-6;;/h4H,2-3H2,1H3;;/q;+1;-1 |
InChI-Schlüssel |
VZXWPVFPONBVRU-UHFFFAOYSA-N |
Kanonische SMILES |
[H-].CCOC(=O)CC=O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


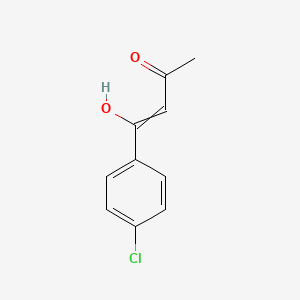
![2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid](/img/structure/B12508996.png)

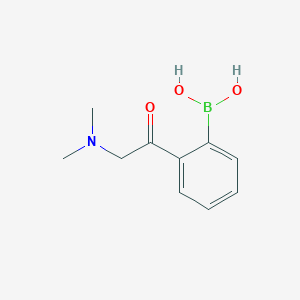
![1-[4-[7,7-dimethyl-4-(3-methylmorpholin-4-yl)-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea](/img/structure/B12509005.png)


![N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)
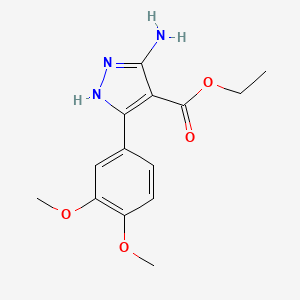
![(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B12509060.png)
